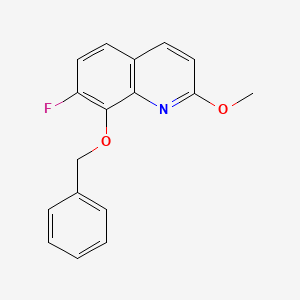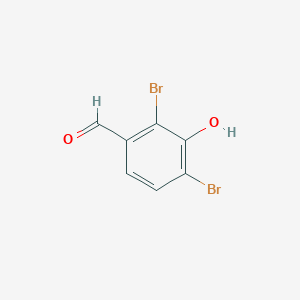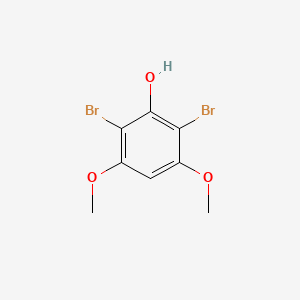
2,6-Dibromo-3,5-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3,5-dimethoxyphenol is an organic compound with the molecular formula C8H8Br2O3. It is a brominated derivative of 3,5-dimethoxyphenol, characterized by the presence of two bromine atoms at the 2 and 6 positions on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-3,5-dimethoxyphenol typically involves the bromination of 3,5-dimethoxyphenol. One common method includes the use of bromine in an organic solvent such as acetic acid. The reaction proceeds with the addition of bromine to the aromatic ring, resulting in the formation of the dibromo compound .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes using microreactors. This method involves the use of tetrabutylammonium bromide as a catalyst and pyrogallic acid as a starting material, which undergoes etherification with dimethyl carbonate to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-3,5-dimethoxyphenol undergoes various chemical reactions, including:
Substitution: Bromine atoms in the compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Laccases in water-organic solvent systems.
Substitution: Various nucleophiles can be used to replace bromine atoms under suitable conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2,6-Dibromo-3,5-dimethoxyphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-dibromo-3,5-dimethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic oxidation reactions, the compound acts as a substrate for laccases, which catalyze its oxidation through a series of electron transfer steps. This process involves the reduction of molecular oxygen to water, with the compound undergoing oxidative transformation .
Comparación Con Compuestos Similares
2,6-Dibromo-3,5-dimethoxyphenol can be compared with other brominated phenols and methoxyphenols:
2,4-Dibromo-3,5-dimethoxyphenol: Similar structure but different bromination pattern.
4,6-Dibromo-5-methoxyresorcinol: Another brominated derivative with distinct substitution positions.
3,5-Dimethoxyphenol: The non-brominated parent compound.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H8Br2O3 |
|---|---|
Peso molecular |
311.95 g/mol |
Nombre IUPAC |
2,6-dibromo-3,5-dimethoxyphenol |
InChI |
InChI=1S/C8H8Br2O3/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3,11H,1-2H3 |
Clave InChI |
AXZHYSIHAZAJHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1Br)O)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


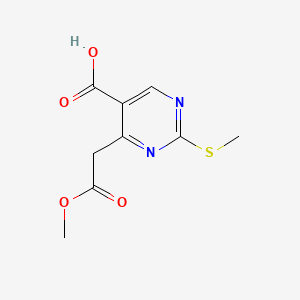
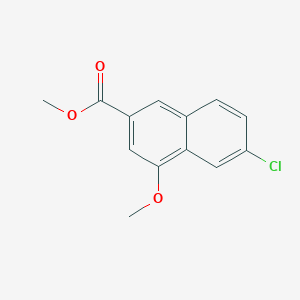
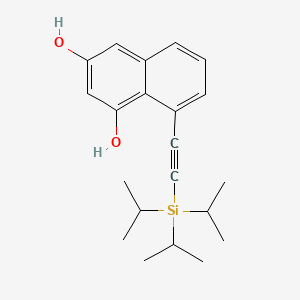

![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
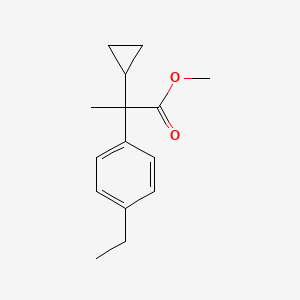
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
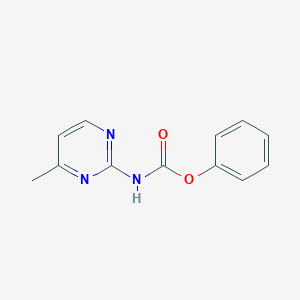
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)
